

# A Comparative Guide to Confirming the Synthesis of 2-Biphenylcarboxylic Acid

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## Compound of Interest

Compound Name: *2-Carboxyphenylboronic acid*

Cat. No.: *B115381*

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For researchers, scientists, and professionals in drug development, rigorous confirmation of a synthesized compound's identity and purity is paramount. This guide provides a comparative analysis of key analytical techniques used to confirm the synthesis of 2-biphenylcarboxylic acid, with benzoic acid, 3-biphenylcarboxylic acid, and 4-biphenylcarboxylic acid as alternative compounds for comparison. Detailed experimental protocols and representative data are provided to assist in the accurate identification and characterization of these molecules.

## Comparison of Analytical Data

The successful synthesis of 2-biphenylcarboxylic acid can be confirmed by a suite of analytical methods. Each technique provides a unique fingerprint of the molecule, and when used in combination, they offer unambiguous structure elucidation and purity assessment. The following tables summarize the expected quantitative data for 2-biphenylcarboxylic acid and its structural isomers, as well as the common precursor, benzoic acid.

Table 1:  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm) in  $\text{CDCl}_3$

Compound	Carboxylic Acid Proton (-COOH)	Aromatic Protons
2-Biphenylcarboxylic Acid	~11.0	~7.30-7.93
3-Biphenylcarboxylic Acid	~10.5-11.0	~7.40-8.20
4-Biphenylcarboxylic Acid	~11.5-13.0 (in DMSO-d6)	~7.40-8.10 (in DMSO-d6)
Benzoic Acid	~12.0	~7.45-8.15

Table 2:  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm) in  $\text{CDCl}_3$ 

Compound	Carboxylic Acid Carbon (-COOH)	Aromatic Carbons
2-Biphenylcarboxylic Acid	~172.5	~127.0-142.0
3-Biphenylcarboxylic Acid	~172.0	~128.0-141.0
4-Biphenylcarboxylic Acid	~167.5	~127.0-145.0
Benzoic Acid	~172.6	~128.5-133.9

Table 3: Key Infrared (IR) Absorption Frequencies ( $\text{cm}^{-1}$ )

Compound	O-H Stretch (Carboxylic Acid)	C=O Stretch (Carboxylic Acid)
2-Biphenylcarboxylic Acid	~2500-3300 (broad)	~1680-1700
3-Biphenylcarboxylic Acid	~2500-3300 (broad)	~1680-1710
4-Biphenylcarboxylic Acid	~2500-3300 (broad)	~1680-1700
Benzoic Acid	~2500-3300 (broad) <sup>[1][2]</sup>	~1680-1710 <sup>[1][3]</sup>

Table 4: Mass Spectrometry (MS) Data ( $m/z$ )

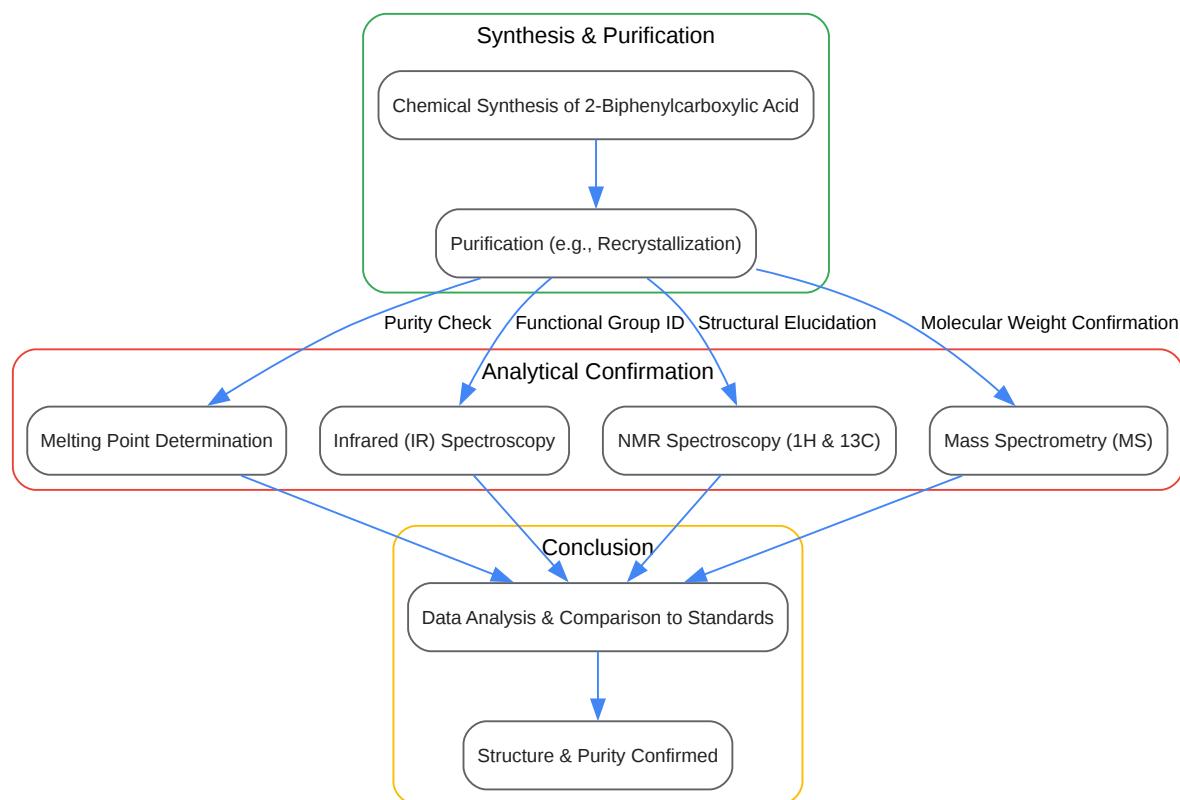
Compound	Molecular Ion $[M]^+$	Key Fragment Ions
2-Biphenylcarboxylic Acid	198	181 ( $[M-OH]^+$ ), 153 ( $[M-COOH]^+$ ), 152
3-Biphenylcarboxylic Acid	198	181 ( $[M-OH]^+$ ), 153 ( $[M-COOH]^+$ ), 152
4-Biphenylcarboxylic Acid	198 <sup>[4][5]</sup>	181 ( $[M-OH]^+$ ), 152 ( $[M-C_6H_5]^+$ ) <sup>[4]</sup>
Benzoic Acid	122 <sup>[6]</sup>	105 ( $[M-OH]^+$ ), 77 ( $[C_6H_5]^+$ ) <sup>[6]</sup>

Table 5: Physical Properties

Compound	Melting Point (°C)
2-Biphenylcarboxylic Acid	111-114
3-Biphenylcarboxylic Acid	167-169
4-Biphenylcarboxylic Acid	223-228
Benzoic Acid	122.4

## Experimental Workflow

A logical workflow is crucial for the efficient and accurate confirmation of a synthesized product. The following diagram illustrates a typical experimental pathway for the characterization of 2-biphenylcarboxylic acid.



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Caption: Workflow for Synthesis Confirmation.

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.

### Melting Point Determination

Objective: To determine the melting range of the synthesized compound as an indicator of purity.

Procedure:

- A small amount of the dry, crystalline sample is placed into a capillary tube, which is then sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

## **Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)**

Objective: To identify the functional groups present in the synthesized molecule.

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- A background spectrum of the empty ATR crystal is collected.
- A small amount of the solid sample is placed onto the ATR crystal, ensuring complete coverage of the crystal surface.
- The anvil is lowered to apply consistent pressure on the solid sample, ensuring good contact with the crystal.
- The IR spectrum of the sample is then recorded.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To elucidate the detailed molecular structure of the synthesized compound.

Procedure:

- Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- The appropriate NMR experiments (e.g.,  $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT, COSY) are set up and run.
- The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed.

## Mass Spectrometry (MS) (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

Procedure:

- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- The sample is vaporized and then ionized in the ion source, typically using a high-energy electron beam (for EI).
- The resulting ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- The detector records the abundance of each ion at a specific  $m/z$ , generating a mass spectrum.

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